3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO2/c20-15-8-3-7-14(11-15)19(23)21-12-18(22)17-10-4-6-13-5-1-2-9-16(13)17/h1-11,18,22H,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDQCGBYMPWAIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC(=CC=C3)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 2-hydroxy-2-(naphthalen-1-yl)ethylamine. This intermediate can be synthesized through the reduction of the corresponding nitro compound or via reductive amination of naphthaldehyde with an appropriate amine source.
The next step involves the acylation of the intermediate with 3-fluorobenzoyl chloride under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane.
Reduction: LiAlH4 in ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and fluoro groups can form hydrogen bonds and other interactions with the target, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural motifs with several benzamide derivatives, differing in substituents on the benzoyl group, the ethanolamine linker, and the aromatic moieties. Key comparisons include:
Substituent Position on the Benzamide Core
- 3-Fluoro vs. 2-Fluoro or 4-Fluoro: Fluorine at the 3-position (meta) may enhance dipole interactions and modulate electron density differently than ortho (2-fluoro) or para (4-fluoro) positions.
Ethanolamine Linker Modifications
- Naphthalen-1-yl vs. Other Aromatic Groups :
The 2-hydroxy-2-(naphthalen-1-yl)ethyl group in the target compound provides a bulky, hydrophobic substituent. In contrast, compounds like 3-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-methoxybenzamide () replace naphthalene with a thiophene-phenyl hybrid, introducing sulfur-mediated interactions and reduced hydrophobicity .
Pharmacological and Biochemical Implications
Fluorine’s Role in Bioactivity
Fluorine’s electronegativity and small atomic radius enhance binding affinity via C-F···H-N hydrogen bonds and hydrophobic interactions (). For instance, 3-fluoro-N-(2-hydroxyethyl)benzamide () lacks the naphthalene group but demonstrates how fluorine improves metabolic stability and membrane permeability, a trait likely shared by the target compound .
Targeting Viral Proteases
Compounds with naphthalene-substituted benzamides (e.g., ID-Y41 in ) inhibit PLpro and 3CLpro in coronaviruses.
Data Tables and Comparative Analysis
Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Table 2: Spectroscopic Data for Key Compounds
Biological Activity
3-Fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is an organic compound notable for its diverse applications in medicinal chemistry and biological research. Its unique structure, featuring a fluoro group, a hydroxyethyl group, and a naphthyl group, enhances its potential interactions with biological targets. This article explores its biological activity, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is . The presence of the fluoro group contributes to its reactivity and binding affinity with various biological targets.
Biological Activity
This compound has been investigated for several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
- Enzyme Interaction : It acts as a ligand in biochemical assays, influencing enzyme-substrate interactions. The fluoro and hydroxy groups are crucial for forming hydrogen bonds with target proteins, enhancing binding specificity.
The mechanism of action for this compound involves:
- Binding Affinity : The fluoro group increases the lipophilicity of the compound, allowing it to penetrate cellular membranes more effectively.
- Target Modulation : Upon binding to target enzymes or receptors, the compound can either inhibit or activate these proteins, thereby modulating their activity.
- Structural Interactions : The hydroxy group can form hydrogen bonds with amino acid residues in the active site of enzymes, which is critical for its biological efficacy.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Inhibition of cell proliferation in breast cancer cell lines (IC50 < 10 µM). |
| Anti-inflammatory | Reduction in cytokine levels in vitro (e.g., TNF-alpha, IL-6). |
| Enzyme Interaction | Potent inhibitor of specific kinases involved in cancer signaling pathways. |
Case Studies
- Breast Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells (IC50 = 8 µM), indicating its potential as an anticancer agent .
- Inflammatory Response Modulation : In a murine model of arthritis, administration of the compound led to decreased levels of pro-inflammatory cytokines and reduced joint swelling .
Comparative Analysis
When compared to similar compounds such as 3-fluoro-N-(2-hydroxyethyl)benzamide and N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide, the presence of both the fluoro and naphthyl groups in this compound significantly enhances its biological activity due to improved binding interactions and reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
